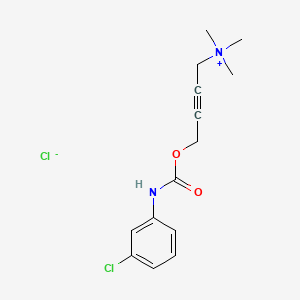
McNA343
Overview
Description
It was first described by Roszkowski in 1961 and has since been used extensively in pharmacological research to study muscarinic receptors . This compound is known for its ability to stimulate muscarinic transmission in sympathetic ganglia and has been investigated for its potential therapeutic applications .
Mechanism of Action
Target of Action
McN-A-343 is a selective M1 muscarinic agonist . It primarily targets the M1 muscarinic acetylcholine receptor (M1AChR) . The M1 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions. They are predominantly found in the nervous system and are involved in neurotransmission .
Mode of Action
McN-A-343 interacts with its target, the M1 muscarinic receptor, in an orthosteric manner . This means it binds to the same site on the receptor as the natural ligand, acetylcholine. Upon binding, McN-A-343 stimulates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of M1 muscarinic receptors by McN-A-343 triggers several biochemical pathways. For instance, it stimulates muscarinic transmission in sympathetic ganglia . In the eye, it causes contraction of the iris sphincter, ciliary muscle, and trabecular meshwork, as well as increases the outflow facility of aqueous humor . It also stimulates goblet cell secretion in the conjunctiva, contributing to the protective tear film .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .
Result of Action
The activation of M1 muscarinic receptors by McN-A-343 leads to various molecular and cellular effects. For example, in the eye, it causes contraction of certain muscles, leading to changes in intraocular pressure . It also stimulates goblet cell secretion, contributing to the protective tear film . Moreover, McN-A-343 has been found to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Biochemical Analysis
Biochemical Properties
McN-A-343 interacts primarily with the muscarinic M1 receptor . The selectivity of McN-A-343 for M1 over other muscarinic receptor types appears to arise from a high efficacy at M1 receptors . This interaction triggers a series of biochemical reactions that lead to various physiological responses .
Cellular Effects
The effects of McN-A-343 on cells are largely mediated through its interaction with the M1 receptor. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, McN-A-343 has been shown to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Molecular Mechanism
The molecular mechanism of action of McN-A-343 involves binding to the M1 receptor, leading to the activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .
Metabolic Pathways
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various enzymes and cofactors in the cholinergic signaling pathway.
Transport and Distribution
Given its role as a muscarinic M1 receptor agonist , it is likely that it interacts with various transporters and binding proteins in the cholinergic signaling pathway.
Subcellular Localization
Given its role as a muscarinic M1 receptor agonist , it is likely that it is localized to areas of the cell where M1 receptors are present.
Preparation Methods
The synthesis of McN-A-343 involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-butynyl trimethylammonium chloride and 3-chlorophenyl isocyanate.
Reaction Conditions: The 4-hydroxy-2-butynyl trimethylammonium chloride is reacted with 3-chlorophenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Product Isolation: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, McN-A-343
Industrial production methods for McN-A-343 are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.
Chemical Reactions Analysis
McN-A-343 undergoes various chemical reactions, including:
Oxidation: McN-A-343 can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: McN-A-343 can participate in substitution reactions, particularly involving the trimethylammonium group
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
McN-A-343 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
McN-A-343 is unique in its selective stimulation of muscarinic M1 receptors. Similar compounds include:
Pilocarpine: A muscarinic receptor agonist that preferentially promotes the recruitment of β-arrestin2.
Xanomeline: Another muscarinic receptor agonist with a preference for the recruitment of Gαq.
Iperoxo: A muscarinic receptor agonist that also exhibits a preference for the recruitment of Gαq.
Compared to these compounds, McN-A-343’s unique ability to act as a bitopic agonist and its higher efficacy at M1 receptors make it a valuable tool in pharmacological research.
Properties
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55-45-8 | |
| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





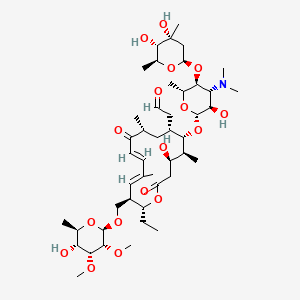
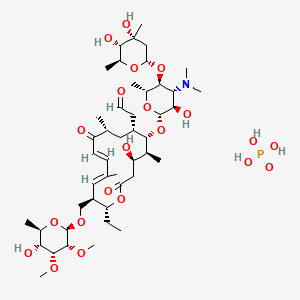

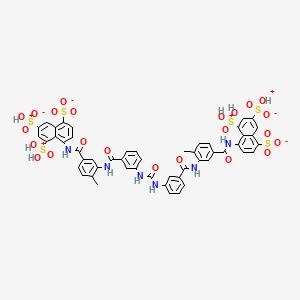

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)


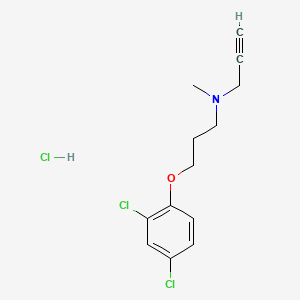
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)

